![molecular formula C16H21N3O2S B163290 tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate CAS No. 131779-46-9](/img/structure/B163290.png)
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2S . It contains a total of 45 bonds, including 24 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” includes several interesting features. It has 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. It also contains 1 (thio-) carbamate (aliphatic) and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The molecular formula of “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” is C16H21N3O2S. It has an average mass of 319.422 Da and a monoisotopic mass of 319.135437 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been synthesized through various methods, displaying unique structural and chemical properties. For instance, Sanjeevarayappa et al. (2015) described the synthesis and characterization of a similar compound, focusing on its crystal structure and weak intermolecular interactions, which can influence its reactivity and potential applications in various fields, such as materials science or pharmaceuticals (Sanjeevarayappa et al., 2015).
Potential in Drug Development
This compound is often used as an intermediate in the synthesis of biologically active compounds. Liu Ya-hu (2010) synthesized a derivative of the compound, highlighting its importance as an intermediate in the development of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Structural Studies
The compound's unique structure, often analyzed using X-ray diffraction, offers insights into its potential applications. Gumireddy et al. (2021) focused on the sterically congested piperazine derivative of the compound, demonstrating its pharmacological relevance and providing a basis for further medicinal chemistry investigations (Gumireddy et al., 2021).
Antimalarial Activity
Some derivatives of this compound show significant antimalarial activity. Cunico et al. (2009) reported on derivatives with potential anti-malarial properties, illustrating the compound's relevance in developing new therapeutic agents (Cunico et al., 2009).
Crystal Packing and Intermolecular Interactions
Kulkarni et al. (2016) investigated derivatives of N-Boc piperazine, including a derivative of this compound, for their intermolecular interactions and crystal packing, which are crucial for understanding its behavior in solid-state and potential applications in material science (Kulkarni et al., 2016).
Safety and Hazards
The safety information for “tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate” indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 and H319. The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Propiedades
IUPAC Name |
tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGEVBKWFQUFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567780 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate | |
CAS RN |
131779-46-9 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.